molecular formula C6HCl5O B1357139 Pentachlorophenol-13C6 CAS No. 85380-74-1

Pentachlorophenol-13C6

Cat. No.: B1357139
CAS No.: 85380-74-1
M. Wt: 272.3 g/mol
InChI Key: IZUPBVBPLAPZRR-IDEBNGHGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Pentachlorophenol-13C6 can be synthesized through the chlorination of phenol-13C6. The process involves the substitution of hydrogen atoms in phenol-13C6 with chlorine atoms under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas or sodium hypochlorite, and the reaction is carried out in an inert solvent like carbon tetrachloride or chloroform .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity phenol-13C6 and chlorinating agents in large reactors. The reaction conditions are carefully controlled to ensure complete chlorination and high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: Pentachlorophenol-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pentachlorophenol-13C6 is extensively used in scientific research due to its isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of pentachlorophenol-13C6 involves its interaction with cellular components. It acts as an uncoupler of oxidative phosphorylation, disrupting the production of ATP in mitochondria. This leads to cellular energy depletion and can cause cell death. The compound also interacts with various enzymes and proteins, affecting their function and leading to toxic effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its isotopic labeling with carbon-13, which makes it particularly useful in research applications that require precise tracking and quantification of the compound. This isotopic labeling distinguishes it from other chlorinated phenols and enhances its utility in scientific studies .

Properties

IUPAC Name

2,3,4,5,6-pentachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUPBVBPLAPZRR-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C]1(=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483529
Record name Pentachlorophenol-13C6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85380-74-1
Record name Pentachlorophenol-13C6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In run A two principal product fractions are obtained: (1) 60.3 g, bp 91°-97° /31 mm, mp 30°; (2) 18.6 g, semisolid residue. Fraction (1) was identified as 1,1,4,4-tetrafluorotetrachloro-2,5-cyclohexadiene by comparison of its IR and MS data with those of a known sample of the compound (Hasek et al., Jour. Am. Chem. Soc., vol. 82, p. 543, 1960) Fraction (2) was indicated by fluorine NMR, IR, VPC and EA analyses to be a mixture of isomeric 1,1,4-trifluoropentachloro-2,5-cyclohexadiene and 1,5,6-trifluoropentachloro-1,3-cyclohexadiene.
[Compound]
Name
( 1 )
Quantity
60.3 g
Type
reactant
Reaction Step One
[Compound]
Name
( 2 )
Quantity
18.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1,1,4,4-tetrafluorotetrachloro-2,5-cyclohexadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
1,1,4-trifluoropentachloro-2,5-cyclohexadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
1,5,6-trifluoropentachloro-1,3-cyclohexadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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